molecular formula C15H15NO B13338122 2-(Chroman-6-yl)aniline

2-(Chroman-6-yl)aniline

Cat. No.: B13338122
M. Wt: 225.28 g/mol
InChI Key: VWOLVKWTTWCJBH-UHFFFAOYSA-N
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Description

2-(Chroman-6-yl)aniline is an organic compound that belongs to the class of chromane derivatives. Chromane is a bicyclic structure consisting of a benzene ring fused with a tetrahydropyran ring. The aniline group attached to the chromane structure at the 6th position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chroman-6-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-6-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Chroman-6-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chroman-6-yl)aniline is unique due to the presence of the aniline group at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)aniline

InChI

InChI=1S/C15H15NO/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-2,5-8,10H,3-4,9,16H2

InChI Key

VWOLVKWTTWCJBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3N)OC1

Origin of Product

United States

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